(1S,3S)-3-Aminocyclohexanol

PDE7 Inhibitors Enzymatic Resolution Chiral Purity

Targeted Chiral Synthesis: Procuring the specific (1S,3S)-enantiomer instead of the (1S,3R)- or racemic mixture is critical for synthesizing active pharmaceutical targets. This compound is a literature-validated building block for mPGES-1 inhibitors (e.g., Pfizer's scaffolds) and PDE7 inhibitors. Substitution with any other stereoisomer will lead to divergent synthetic pathways and pharmacologically inactive compounds. Ensure your synthesis maintains stereochemical integrity by starting with this single enantiomer, obtainable in high purity via established enzymatic resolution or diastereomeric salt formation methods.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 40525-77-7; 721884-81-7
Cat. No. B3013920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Aminocyclohexanol
CAS40525-77-7; 721884-81-7
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESC1CC(CC(C1)O)N
InChIInChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
InChIKeyNIQIPYGXPZUDDP-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3S)-3-Aminocyclohexanol CAS 40525-77-7: Technical Baseline and Key Identifiers for Procurement


(1S,3S)-3-Aminocyclohexanol (CAS: 40525-77-7; also referenced as CAS 721884-81-7 for the free base) is a chiral trans-1,3-amino alcohol with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. It exists as a solid with a reported melting point of 70.6-70.9 °C . This compound is a specific stereoisomer of 3-aminocyclohexanol, featuring a cyclohexane ring with amino (-NH2) and hydroxyl (-OH) groups in a 1,3-trans configuration. As a single enantiomer, it is distinct from the racemic mixture (CAS 6850-39-1) and other stereoisomers such as its (1R,3R)-, (1S,3R)-, and (1R,3S)- counterparts [2]. Its primary value lies in its utility as a chiral building block for pharmaceutical synthesis, where the precise spatial arrangement of its functional groups dictates its reactivity and the stereochemical outcome of subsequent synthetic steps .

(1S,3S)-3-Aminocyclohexanol: Why a Racemate or Alternative Stereoisomer is Not an Acceptable Substitute


Procuring a racemic mixture (CAS 6850-39-1) or an incorrect stereoisomer—such as (1R,3R)-, (1S,3R)-, or (1R,3S)-3-aminocyclohexanol—instead of the specified (1S,3S)-enantiomer is scientifically indefensible for targeted applications. The biological activity of chiral molecules is inherently stereospecific; different stereoisomers of 3-aminocyclohexanol are reported to serve as key intermediates for entirely distinct drug targets [1][2]. For instance, the (1S,3S)-stereochemistry has been specifically identified as a crucial component for mPGES-1 inhibitors and PDE7 inhibitor scaffolds [3], while the (1S,3R)- and (1R,3S)-stereoisomers are exclusively associated with TRPV1 antagonists [4]. Furthermore, prior to 2004, the synthesis of enantiomerically pure trans-3-aminocyclohexanols was not even reported in the literature, highlighting the non-trivial nature of obtaining a single, specific enantiomer [3]. Therefore, substituting one stereoisomer for another would lead to a divergent synthetic pathway, resulting in a final molecule with an incorrect three-dimensional structure that is highly unlikely to maintain the desired potency, selectivity, or pharmacokinetic profile. The following evidence quantifies why the (1S,3S)-enantiomer is a non-substitutable entity for its designated applications.

(1S,3S)-3-Aminocyclohexanol: Quantifiable Differentiation Evidence for Scientific Selection


Enantiomeric Excess (ee) Achieved via Enzymatic Resolution: Quantifying Purity for PDE7 Inhibitor Synthesis

A key differentiator for (1S,3S)-3-aminocyclohexanol is the existence of a validated method for its preparation in high enantiomeric purity, a critical parameter for applications requiring a single stereoisomer. A 2004 study by Bernardelli et al. reported the enzymatic resolution of (±)-trans-1-acetoxy-3-benzylamido-cyclohexane to yield both (S,S)- and (R,R)-trans-3-aminocyclohexanol with an enantiomeric excess (ee) exceeding 95% [1]. The target compound, (1S,3S)-3-aminocyclohexanol, was obtained as a single enantiomer with >95% ee, a level of purity that was previously unreported in the literature for this compound class [1]. This high ee is essential for the compound's intended use as a chiral intermediate in the synthesis of PDE7 inhibitors [1].

PDE7 Inhibitors Enzymatic Resolution Chiral Purity Process Chemistry

Scalable Isolation via Diastereomeric Salt Formation: A Precedented Purification Pathway

Beyond enzymatic methods, a second, industrially-relevant process for obtaining enantiopure (1S,3S)-3-aminocyclohexanol has been demonstrated via diastereomeric salt formation. Research from Novartis (Brocklehurst et al., 2011) shows that the target compound can be isolated on a preparative scale from a cis/trans racemic mixture by forming a salt with (R)-mandelic acid [1]. This process selectively crystallizes the (1S,3S)-3-aminocyclohexanol (R)-mandelate salt, which can then be converted to the free amine via ion-exchange chromatography [1]. While the paper focuses on the method rather than a direct yield comparison, it establishes a definitive, scalable route to the pure (1S,3S)-enantiomer, in contrast to the other three stereoisomers which require alternative enzymatic or chemical resolution strategies [1].

Process Chemistry Chiral Resolution Diastereomeric Salt mPGES-1 Inhibitors

Defined Role as a Specific Intermediate for mPGES-1 Inhibitors

The (1S,3S)-stereochemistry of 3-aminocyclohexanol is not arbitrary; it is a specifically required motif in the development of novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, a class of anti-inflammatory agents . A 2011 paper from Pfizer researchers describes the practical synthesis of (1S,3S)-3-aminocyclohexyl]methanol and 2-[(1S,3S)-3-aminocyclohexyl]propan-2-ol, both derived from (1S,3S)-3-aminocyclohexanol, as essential intermediates for their mPGES-1 inhibitor program . The paper emphasizes the need for 'enantiomerically enriched amino alcohols (S,S)-2 and (S,S)-3' . This is in stark contrast to other stereoisomers; for example, the (1S,3R)- and (1R,3S)-stereoisomers are explicitly identified as intermediates for TRPV1 antagonists, a different target class [1].

mPGES-1 Inhibitors Anti-inflammatory Drug Discovery Chiral Intermediate

Differentiation from cis-Stereoisomers: A Critical Factor for Bioactive Conformation

The trans-configuration of (1S,3S)-3-aminocyclohexanol distinguishes it from its cis-stereoisomers (e.g., (1S,3R)-3-aminocyclohexanol). While both are chiral amino alcohols, the relative spatial orientation of the amino and hydroxyl groups (trans vs. cis) leads to different molecular geometries and, consequently, different properties. The (1S,3S)-trans geometry was a specific requirement for the synthesis of PDE7 inhibitor scaffolds [1]. The (1S,3R)-cis isomer, in contrast, is exclusively associated with TRPV1 antagonist programs [2]. A study on GABA uptake inhibitors further illustrates this point, where the (1S,3R)-stereoisomer of a related aminocyclohexanecarboxylic acid was found to be at least 20 times more potent than its (1R,3S)-enantiomer, demonstrating the profound impact of stereochemistry on biological activity [3].

Conformational Analysis Stereochemistry Drug Design PDE7 Inhibitors

Validated Utility in PDE7 Inhibitor Scaffold Synthesis

The (1S,3S)-enantiomer has a proven track record as a building block in the synthesis of phosphodiesterase 7 (PDE7) inhibitors. Bernardelli et al. (2004) required enantiomerically pure trans-3-aminocyclohexanols for their study on thiadiazoles and oxadiazoles as PDE7 inhibitors [1]. The study successfully used the (1S,3S)-enantiomer to prepare a number of these inhibitor candidates [1]. This is in contrast to the (1R,3R)-enantiomer, which, while also used in the same study, represents a different chemical entity with distinct applications. Furthermore, other stereoisomers, like (1S,3R)- and (1R,3S)-3-aminocyclohexanol, are not associated with PDE7 inhibitor research but are instead utilized for TRPV1 antagonists [2].

PDE7 Inhibitors CNS Disorders Medicinal Chemistry Chiral Scaffold

(1S,3S)-3-Aminocyclohexanol CAS 40525-77-7: High-Value Application Scenarios for Procurement


Synthesis of Chiral Intermediates for mPGES-1 Inhibitor Programs

For medicinal chemistry and process chemistry groups engaged in the development of novel mPGES-1 inhibitors for inflammation and pain, (1S,3S)-3-aminocyclohexanol is a specifically required chiral building block . As demonstrated by researchers at Pfizer, this enantiomer serves as the foundational motif for synthesizing more complex intermediates like [(1S,3S)-3-aminocyclohexyl]methanol and 2-[(1S,3S)-3-aminocyclohexyl]propan-2-ol . Procurement of this specific stereoisomer is essential to maintain the correct stereochemical trajectory of the synthesis and to avoid generating inactive or undesired diastereomers. The (1R,3R)- or any cis-stereoisomer would lead to a different chemical series and is not a suitable substitute for this specific application [1].

Preparation of PDE7 Inhibitor Scaffolds (Thiadiazoles and Oxadiazoles)

Research groups focused on phosphodiesterase 7 (PDE7) as a therapeutic target for neurological or inflammatory disorders have a direct, literature-validated use for (1S,3S)-3-aminocyclohexanol [2]. The compound has been successfully employed as a chiral intermediate in the synthesis of thiadiazole and oxadiazole-based PDE7 inhibitors [2]. The 2004 study by Bernardelli et al. specifically required enantiomerically pure trans-3-aminocyclohexanols, and the (1S,3S)-enantiomer was used to generate a number of candidate molecules [2]. Using a racemic mixture or an incorrect stereoisomer (e.g., (1S,3R)-3-aminocyclohexanol, which is associated with TRPV1 antagonists) would not replicate the published synthetic routes or lead to the intended target molecules [1].

Asymmetric Synthesis and Chiral Pool Methodologies

For academic and industrial labs developing new asymmetric synthetic methodologies, (1S,3S)-3-aminocyclohexanol serves as a valuable chiral pool starting material [1]. Its well-defined stereochemistry and the presence of both amine and alcohol functional groups make it a versatile substrate for creating diverse chiral molecules. The existence of multiple, proven routes to obtain this single enantiomer in high purity—including enzymatic resolution (>95% ee) [2] and diastereomeric salt formation [3]—provides confidence in its reliable sourcing and quality. This compound can be used as a benchmark for developing new chiral catalysts, ligands, or resolving agents, as its stereochemical integrity can be rigorously verified.

Calibration and Validation of Chiral Analytical Methods

Analytical chemistry and quality control laboratories can use (1S,3S)-3-aminocyclohexanol as a reference standard for developing and validating chiral separation methods. With a well-defined specific rotation and established methods for determining enantiomeric purity via chiral HPLC (e.g., using a Chiracel OD column) [2], this compound can serve as a known standard to calibrate instruments, validate new chiral columns, or quantify the enantiomeric excess of reaction products. Its physical properties, such as a sharp melting point (70.6-70.9 °C), also provide a straightforward metric for assessing purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S)-3-Aminocyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.